N4-(pentan-3-yl)pyridine-3,4-diamine chemical structure and physical properties
N4-(pentan-3-yl)pyridine-3,4-diamine chemical structure and physical properties
An In-depth Technical Guide to N4-(pentan-3-yl)pyridine-3,4-diamine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N4-(pentan-3-yl)pyridine-3,4-diamine, a substituted pyridinediamine derivative. While specific experimental data for this compound is limited, this document synthesizes available information, theoretical predictions, and established knowledge of related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers the chemical structure, predicted physical properties, a proposed synthetic pathway, and key analytical characterization techniques. Furthermore, it explores the potential biological significance and applications of this molecule by drawing parallels with its core scaffold, 3,4-diaminopyridine, a compound with known therapeutic applications.
Introduction: The Significance of the Pyridinediamine Scaffold
Substituted pyridines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The pyridine ring's unique electronic properties and its capacity for functionalization make it a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Within this broad class, pyridinediamine derivatives are of particular interest. The presence of two amino groups on the pyridine ring provides multiple reactive sites for further chemical modification, making them versatile building blocks for constructing more complex molecular architectures.[1] The parent compound, 3,4-diaminopyridine (3,4-DAP), also known as Amifampridine, is a well-established drug used for treating rare autoimmune diseases like Lambert-Eaton myasthenic syndrome (LEMS).[3][4] It functions by blocking presynaptic potassium channels, which in turn enhances the release of acetylcholine at the neuromuscular junction.[4][5][6]
N4-(pentan-3-yl)pyridine-3,4-diamine, the subject of this guide, features a pentan-3-yl group attached to the amino nitrogen at the 4-position of the 3,4-diaminopyridine core. This substitution is expected to modulate the parent compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a detailed technical profile of this specific derivative to support further research and development efforts.
Chemical Structure and Identification
The fundamental identity of N4-(pentan-3-yl)pyridine-3,4-diamine is established by its unique chemical structure and associated identifiers.
Structural Representation
The molecule consists of a pyridine ring with amino groups at the 3 and 4 positions. A pentan-3-yl substituent is attached to the nitrogen atom of the 4-amino group.
Caption: Chemical structure of N4-(pentan-3-yl)pyridine-3,4-diamine.
Chemical Identifiers
A consistent set of identifiers is crucial for accurate database searching and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | N4-(pentan-3-yl)pyridine-3,4-diamine | [7] |
| CAS Number | 1039986-25-8 | [8][9][10] |
| Molecular Formula | C₁₀H₁₇N₃ | [7][9][10] |
| Molecular Weight | 179.27 g/mol | [7] |
| Canonical SMILES | CCC(CC)NC1=C(N)C=NC=C1 | [7] |
| InChI Key | HDNCIJPBJGEGIY-UHFFFAOYSA-N | [10][11] |
Physicochemical Properties
| Property | Value | Notes | Source |
| Physical Form | Predicted to be a solid at room temperature. | Based on the high melting point of the parent compound. | - |
| Melting Point | Not available. (Parent compound 3,4-DAP: 216-218 °C) | The pentyl substitution may lower the melting point compared to 3,4-DAP due to disruption of crystal packing. | [12][13][14] |
| Boiling Point | Not available. (Parent compound 3,4-DAP: ~194.6 °C, rough estimate) | - | [13] |
| Solubility | Predicted to be soluble in organic solvents like methanol, DMSO, and dichloromethane. | Based on general solubility of similar heterocyclic amines. The parent 3,4-DAP has some water solubility (30 g/L). The pentyl group will likely decrease water solubility. | [13] |
| pKa | Not available. (Parent compound 3,4-DAP: 9.17, predicted) | The basicity will be influenced by the two amino groups and the pyridine nitrogen. | [13] |
| LogP (XlogP) | 2.0 (Predicted) | Indicates moderate lipophilicity, higher than the parent 3,4-DAP (LogP = -0.5). | [4][11] |
Synthesis and Purification
While a specific, published synthetic route for N4-(pentan-3-yl)pyridine-3,4-diamine has not been identified, a plausible and efficient pathway can be designed based on established methods for the synthesis of 3,4-diaminopyridine and its derivatives.[15] The proposed synthesis involves two main stages: the creation of the 3,4-diaminopyridine core, followed by selective N-alkylation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for N4-(pentan-3-yl)pyridine-3,4-diamine.
Experimental Protocols
Part 1: Synthesis of 3,4-Diaminopyridine (Core Intermediate)
This procedure is adapted from established methods for the synthesis of 3,4-diaminopyridine from 4-aminopyridine.[15] A common alternative starting material is 3-nitropyridin-4-amine.[16]
-
Nitration of 4-Aminopyridine:
-
Rationale: To introduce a nitro group at the 3-position, which can later be reduced to an amino group. The 4-amino group directs nitration to the 3-position.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.
-
Slowly add 4-aminopyridine to the cooled acid mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with cold water, and dry the solid to obtain 4-amino-3-nitropyridine.
-
-
-
Reduction of 4-Amino-3-nitropyridine:
-
Rationale: To convert the nitro group to a primary amine, forming the diamine core. Catalytic hydrogenation is a clean and efficient method.
-
Procedure:
-
Dissolve 4-amino-3-nitropyridine in a suitable solvent such as methanol or ethanol.[17]
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.[16][17]
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine.[15]
-
-
Part 2: Selective N-Alkylation to Yield N4-(pentan-3-yl)pyridine-3,4-diamine
-
Rationale: Reductive amination is a highly effective method for forming C-N bonds. It offers high selectivity for the more nucleophilic 4-amino group over the 3-amino group and avoids over-alkylation.
-
Procedure:
-
Dissolve 3,4-diaminopyridine (1 equivalent) and pentan-3-one (1.1 equivalents) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), to the mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N4-(pentan-3-yl)pyridine-3,4-diamine.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the pentan-3-yl group, and the protons of the two amino groups. The aromatic region should display a characteristic splitting pattern for a 2,3,4-trisubstituted pyridine. The NH and NH₂ protons may appear as broad singlets and their chemical shifts can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum should show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the presence of the pyridine ring and the pentyl substituent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended for accurate mass determination, which should match the calculated molecular formula C₁₀H₁₇N₃.
-
Predicted Adducts: Based on predictions for similar compounds, the following adducts may be observed in the positive ion mode:[11]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 180.14952 |
| [M+Na]⁺ | 202.13146 |
| [M+K]⁺ | 218.10540 |
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
Expected Absorptions:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group (NH₂), and a single band for the secondary amine (NH).
-
C=C and C=N stretching: Multiple bands in the 1500-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-N stretching: Absorptions in the 1250-1350 cm⁻¹ range.
-
C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons of the pentyl group.
-
Potential Applications and Biological Relevance
While no biological activity data has been published for N4-(pentan-3-yl)pyridine-3,4-diamine, its structural similarity to 3,4-diaminopyridine suggests it could be a valuable lead compound in several therapeutic areas. The pyridine nucleus is a common feature in many approved drugs.[1]
Neuromuscular Disorders
The primary therapeutic target of the 3,4-DAP scaffold is the voltage-gated potassium channel.[3] It is plausible that N4-(pentan-3-yl)pyridine-3,4-diamine retains some of this activity. The introduction of the lipophilic pentan-3-yl group could alter its ability to cross the blood-brain barrier, its metabolic stability, and its affinity for the potassium channel. These modifications could lead to a differentiated pharmacological profile, potentially offering advantages in duration of action or side-effect profile.
Oncology and Antimicrobial Research
Pyridine and pyrimidine derivatives are widely investigated for their potential as anticancer and antimicrobial agents.[18][19][20] Many of these compounds function by inhibiting critical enzymes or intercalating with DNA.[3][20] The dual amine functionality of N4-(pentan-3-yl)pyridine-3,4-diamine provides a scaffold that can be further elaborated to explore these activities. For instance, imidazo[4,5-b]pyridine derivatives, which can be synthesized from 3,4-diaminopyridines, have shown promising antiproliferative and antiviral activities.[21]
Conclusion
N4-(pentan-3-yl)pyridine-3,4-diamine is a structurally interesting derivative of the pharmacologically active compound 3,4-diaminopyridine. Although experimental data is scarce, this guide has provided a robust framework for its synthesis and characterization based on established chemical principles. The addition of the pentan-3-yl group is a rational modification that may enhance the drug-like properties of the parent scaffold. The proposed synthetic route via reductive amination offers a reliable method for accessing this compound for further investigation. Given the proven therapeutic relevance of the pyridinediamine core, N4-(pentan-3-yl)pyridine-3,4-diamine represents a promising candidate for further research in neurology, oncology, and infectious diseases.
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